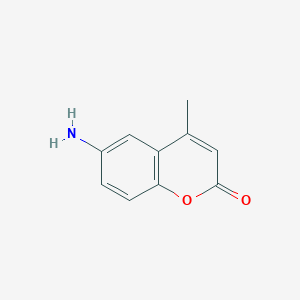

6-Amino-4-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSWJASCIGDMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628523 | |

| Record name | 6-Amino-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103264-02-4 | |

| Record name | 6-Amino-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amino-4-methyl-2H-chromen-2-one, a valuable coumarin derivative. The primary and most efficient synthetic route is detailed, focusing on the well-established Pechmann condensation reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for the characterization of the final product.

Core Synthesis: The Pechmann Condensation

The synthesis of this compound is most effectively achieved through the Pechmann condensation of 4-aminophenol with ethyl acetoacetate. This acid-catalyzed reaction is a cornerstone in the synthesis of coumarin and its derivatives, valued for its use of readily available starting materials.[1]

The reaction proceeds through a series of steps, typically initiated by the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to form the coumarin ring system. The use of an acid catalyst, such as sulfuric acid or a Lewis acid like indium(III) chloride, is crucial for the reaction to proceed.[1][2]

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Detailed Synthesis Mechanism

The Pechmann condensation for the synthesis of this compound from 4-aminophenol and ethyl acetoacetate under acidic conditions is believed to proceed through the following key steps:

-

Transesterification: The phenolic hydroxyl group of 4-aminophenol attacks the carbonyl carbon of the ester in ethyl acetoacetate, leading to a transesterification reaction.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The newly formed β-ketoester undergoes an intramolecular cyclization. The electron-rich aromatic ring attacks the ketone carbonyl group, which is activated by the acid catalyst.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic coumarin ring system.

Caption: Proposed mechanism for the Pechmann condensation of 4-aminophenol and ethyl acetoacetate.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established Pechmann condensation procedures for similar aminophenols.[2]

Materials:

-

4-Aminophenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., InCl₃)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-aminophenol and ethyl acetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise with constant stirring.

-

After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (typically several hours), or gently heat to accelerate the reaction.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. The data is compiled from analogous reactions and spectroscopic predictions.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant 1 | 4-Aminophenol | [3] |

| Reactant 2 | Ethyl acetoacetate | [3] |

| Catalyst | H₂SO₄ or InCl₃ | [1][2] |

| Solvent | None (Solvent-free) or Ethanol | [2] |

| Reaction Temperature | Room Temperature to 100°C | [2] |

| Reaction Time | 1-6 hours | [2] |

| Typical Yield | 50-90% | [2] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Expected Value |

| Physical Appearance | Pale yellow to brown solid |

| Melting Point (°C) | >200 (by analogy to similar compounds) |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| ¹H NMR (DMSO-d₆, δ ppm) | |

| CH₃ | ~2.3 |

| H-3 | ~5.9 |

| Aromatic H | 6.5-7.5 |

| NH₂ | ~5.0 (broad) |

| ¹³C NMR (DMSO-d₆, δ ppm) | |

| CH₃ | ~18 |

| C-3 | ~110 |

| C-4 | ~150 |

| C-4a | ~115 |

| C-5 | ~125 |

| C-6 | ~140 |

| C-7 | ~110 |

| C-8 | ~115 |

| C-8a | ~150 |

| C=O | ~160 |

| IR (KBr, cm⁻¹) | |

| N-H stretch | 3400-3200 (two bands) |

| C=O stretch (lactone) | ~1700 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | ~1300 |

Note: The exact NMR chemical shifts and IR absorption frequencies may vary depending on the solvent and experimental conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the coumarin derivative, 6-Amino-4-methyl-2H-chromen-2-one (CAS No: 103264-02-4).[1][2] While experimental data for this specific compound is limited in publicly available literature, this document compiles the existing information and presents generalized, detailed experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are computed and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[2] |

| Molecular Weight | 175.18 g/mol | PubChem[2] |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C=C2)N | PubChem[2] |

| InChI Key | BCSWJASCIGDMOT-UHFFFAOYSA-N | PubChem[2] |

| Calculated logP | 1.6 | PubChem[2] |

| CAS Number | 103264-02-4 | BLD Pharmatech[1], PubChem[2] |

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through the reduction of the corresponding nitro derivative, a common route for synthesizing amino-coumarins. A general synthesis workflow is depicted below.

References

An In-depth Technical Guide to the Synthesis of 6-Amino-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-Amino-4-methyl-2H-chromen-2-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 6-amino-4-methylcoumarin, is a fluorescent scaffold and a versatile building block in the development of novel pharmaceutical agents and functional dyes. Its structure, featuring a reactive amino group on the coumarin core, allows for a wide range of chemical modifications to modulate its biological and photophysical properties. The most common and reliable synthetic approach involves a two-step process: the Pechmann condensation to form a nitro-substituted coumarin intermediate, followed by the reduction of the nitro group to the desired amine.

Primary Synthetic Pathway: Pechmann Condensation and Subsequent Reduction

The most widely employed and efficient method for the synthesis of this compound involves two key transformations:

-

Pechmann Condensation: This acid-catalyzed reaction between a phenol and a β-ketoester is a cornerstone of coumarin synthesis. In this specific case, 4-nitrophenol is reacted with ethyl acetoacetate to yield the intermediate, 4-methyl-6-nitro-2H-chromen-2-one.

-

Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine, yielding the final product. A common and effective method for this transformation is the use of iron powder in the presence of an acid or an ammonium salt.

A less common alternative involves the direct Pechmann condensation of p-aminophenol with ethyl acetoacetate. However, this route is often plagued by the formation of side products, such as quinoline derivatives, leading to lower yields and purification challenges.

Below is a diagram illustrating the primary synthetic pathway.

Unveiling the Structural Landscape of 6-Amino-4-methyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 6-Amino-4-methyl-2H-chromen-2-one (also known as 6-amino-4-methylcoumarin). While a definitive public crystal structure for this specific molecule is not currently available, this document leverages data from closely related analogs, particularly its isomer 7-Amino-4-methylcoumarin, to infer its structural properties. This guide also details the primary synthetic pathway and a standardized experimental workflow for its eventual crystal structure determination.

Introduction to this compound

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of an amino group at the C6 position of the 4-methylcoumarin scaffold is of particular interest in medicinal chemistry, as it can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-methylcoumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the logical precursors are 4-aminophenol and ethyl acetoacetate.

Detailed Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1 equivalent of 4-aminophenol.

-

Addition of Reagents: To this, add 1.1 equivalents of ethyl acetoacetate.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring. The reaction is exothermic and should be controlled in an ice bath.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into crushed ice. A solid precipitate of this compound will form.

-

Purification: Filter the solid, wash thoroughly with cold water to remove any remaining acid, and then with a saturated sodium bicarbonate solution. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain crystals suitable for analysis.

Crystal Structure Analysis: A Comparative Approach

As of the latest literature search, the crystal structure of this compound has not been deposited in public crystallographic databases. However, the crystal structure of its isomer, 7-Amino-4-methylcoumarin , has been determined and provides a valuable reference for predicting the structural characteristics of the 6-amino isomer.

Crystallographic Data for 7-Amino-4-methylcoumarin

The following tables summarize the crystallographic data for 7-Amino-4-methylcoumarin. It is anticipated that this compound would exhibit similar bond lengths and angles within the coumarin core. The crystal packing, however, will differ due to the change in the position of the amino group and its resulting hydrogen bonding network.

Table 1: Crystal Data and Structure Refinement for 7-Amino-4-methylcoumarin [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.19 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 7.157(2) |

| b (Å) | 8.333(2) |

| c (Å) | 8.561(2) |

| α (°) | 62.11(3) |

| β (°) | 71.08(3) |

| γ (°) | 88.93(3) |

| Volume (ų) | 428.3(2) |

| Z | 2 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Refinement | |

| R-factor | 0.0577 |

| wR-factor | 0.1633 |

Table 2: Selected Bond Lengths for 7-Amino-4-methylcoumarin [1]

| Bond | Length (Å) |

| C7-N1 | 1.385(3) |

| C4-C11 | 1.498(4) |

| O1-C2 | 1.378(3) |

| O1-C9 | 1.389(3) |

| O2-C2 | 1.213(3) |

Table 3: Selected Bond Angles for 7-Amino-4-methylcoumarin [1]

| Angle | Degrees (°) |

| C2-O1-C9 | 121.8(2) |

| O1-C2-O2 | 117.1(2) |

| O1-C2-C3 | 116.3(2) |

| C6-C7-N1 | 121.4(2) |

Predicted Molecular Geometry and Intermolecular Interactions

The coumarin core of this compound is expected to be nearly planar. The amino group at the C6 position will likely participate in intermolecular hydrogen bonding with the carbonyl oxygen of neighboring molecules, forming hydrogen-bonded chains or dimers in the crystal lattice. These interactions are crucial in stabilizing the crystal packing.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would follow a standardized workflow.

Methodologies for Crystal Structure Determination

-

Single Crystal Growth: High-quality single crystals are grown from the purified compound by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Validation and Analysis: The final refined structure is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

-

Deposition: The final crystallographic data, typically in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

Potential Signaling Pathways and Biological Activity

Aminocoumarins are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The antibiotic Novobiocin, an aminocoumarin, targets the bacterial DNA gyrase. It is plausible that this compound could exhibit similar mechanisms of action or interact with other biological targets. For instance, some coumarin derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO) or carbonic anhydrases. The amino group at the C6 position can act as a key pharmacophore, potentially interacting with amino acid residues in the active site of target proteins.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a robust framework for its synthesis, characterization, and the prediction of its structural features based on high-quality data from its close isomer, 7-Amino-4-methylcoumarin. The detailed protocols and workflows presented herein are intended to facilitate further research into this promising compound, ultimately enabling a deeper understanding of its structure-activity relationships and its potential as a lead compound in drug discovery. The determination and public deposition of its crystal structure would be a valuable contribution to the field of medicinal and materials chemistry.

References

An In-depth Technical Guide to the Solubility of 6-Amino-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-4-methyl-2H-chromen-2-one, a coumarin derivative with applications in various research fields. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Qualitative Solubility Data

The solubility of this compound has been described in several sources, indicating its general solubility in a range of organic solvents. This information is crucial for researchers working on the synthesis, formulation, and biological testing of this compound.

| Solvent | Solubility | Reference |

| Acetone | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

| Chloroform | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Acetonitrile | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

It is important to note that the term "soluble" is qualitative. For many applications, particularly in drug development and quantitative bioassays, determining the precise solubility (e.g., in mg/mL or mol/L) at a given temperature is essential.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The following is a detailed methodology based on the widely used shake-flask method and UV-Vis spectroscopy for concentration measurement, as described for other coumarin derivatives[3][4].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear (R² > 0.99).

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for coumarin derivatives[3].

-

After the incubation period, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of the compound in the original undiluted sample by multiplying the concentration by the dilution factor.

-

Data Presentation: The results should be presented as the mean ± standard deviation of at least three independent experiments. Solubility is typically reported in units of mg/mL, g/L, or molarity (mol/L) at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility, from initial screening to detailed characterization.

Caption: Logical workflow for solubility assessment.

This structured approach ensures that the solubility of a compound like this compound is characterized in a systematic and reproducible manner, providing reliable data for further research and development activities.

References

- 1. 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | 68047-36-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Photophysical Properties of 6-Amino-4-methyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield and photophysical characteristics of the fluorescent molecule 6-Amino-4-methyl-2H-chromen-2-one, a derivative of the coumarin family. While a specific quantum yield for this exact compound is not extensively reported in publicly available literature, this guide leverages data from the closely related 6-aminocoumarin to provide a robust understanding of its expected fluorescent behavior. This document details the experimental protocols for quantum yield determination and presents a generalized workflow for the characterization of such fluorescent probes.

Quantitative Data on Photophysical Properties

The fluorescence quantum yield of aminocoumarins is highly sensitive to the surrounding solvent environment. This is due to the intramolecular charge transfer (ICT) character of their excited state. For the parent compound, 6-aminocoumarin, a comprehensive study has revealed a strong dependence of its quantum yield (Φf) and fluorescence lifetime (τf) on the solvent.[1] The 4-methyl substituent in this compound is anticipated to have a minimal impact on these photophysical parameters compared to the profound influence of the amino group's position and the solvent's polarity.

The following table summarizes the photophysical data for 6-aminocoumarin in various solvents, which serves as a strong proxy for the expected behavior of this compound.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| n-Hexane | 1.88 | 1.375 | 358 | 438 | 5190 | 0.03 | 0.3 |

| Cyclohexane | 2.02 | 1.426 | 359 | 440 | 5190 | 0.04 | 0.4 |

| 1,4-Dioxane | 2.21 | 1.422 | 364 | 458 | 5630 | 0.18 | 1.5 |

| Diethyl Ether | 4.34 | 1.353 | 362 | 455 | 5660 | 0.25 | 2.1 |

| Chloroform | 4.81 | 1.446 | 368 | 472 | 6000 | 0.35 | 2.8 |

| Ethyl Acetate | 6.02 | 1.372 | 365 | 465 | 5860 | 0.40 | 3.2 |

| Acetonitrile | 37.5 | 1.344 | 366 | 485 | 6640 | 0.58 | 4.1 |

| Methanol | 32.7 | 1.329 | 362 | 480 | 6670 | 0.65 | 4.5 |

| Ethanol | 24.6 | 1.361 | 363 | 482 | 6650 | 0.62 | 4.3 |

Data sourced from a study on 6-aminocoumarin and is intended to be representative for this compound.[1]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[2][3][4]

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., ethanol, cyclohexane)

-

Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Sample of this compound

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the standard (e.g., 10⁻⁴ M quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a stock solution of the this compound sample in the desired solvent.

-

From the stock solutions, prepare a series of dilute solutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.

-

-

UV-Vis Absorbance Measurements:

-

Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Emission Measurements:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Calculation of Quantum Yield:

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

where:

-

Φ_std is the known quantum yield of the standard.

-

Slope_sample is the slope of the plot for the sample.

-

Slope_std is the slope of the plot for the standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_std is the refractive index of the solvent used for the standard.

-

-

Visualizations

Generalized Workflow for Fluorescent Probe Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel fluorescent compound like this compound.

Caption: Generalized workflow for the synthesis and characterization of a fluorescent probe.

Relative Quantum Yield Determination Workflow

This diagram outlines the key steps involved in the relative quantum yield measurement protocol.

Caption: Workflow for relative fluorescence quantum yield determination.

References

- 1. Radiationless deactivation of 6-aminocoumarin from the S1-ICT state in nonspecifically interacting solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 6-Amino-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage conditions for 6-Amino-4-methyl-2H-chromen-2-one. Specific stability data for this compound (CAS No. 103264-02-4) is not extensively available in public literature. Therefore, this guide supplements information on the target compound with data from closely related aminocoumarin derivatives to provide general best practices. All handling and storage procedures should be performed in accordance with a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.

Introduction

This compound is a fluorescent aminocoumarin derivative. Compounds of this class are of significant interest in biomedical research and drug development, often utilized as fluorescent probes, biological markers, and scaffolds for novel therapeutic agents. The integrity and purity of such compounds are paramount for reproducible and reliable experimental outcomes. This guide outlines the known storage conditions, potential stability concerns, and general protocols for handling and stability assessment.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 103264-02-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| LogP | 2.26 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

Stability and Storage Conditions

While specific quantitative stability data for this compound is limited, the stability of coumarin derivatives is known to be influenced by factors such as pH, light, temperature, and oxidizing agents.

General Storage Recommendations

Based on information for structurally similar aminocoumarins, the following storage conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize thermal degradation. |

| Light | Protect from light. Store in an opaque or amber vial. | Coumarin derivatives can be light-sensitive and may undergo photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. | To prevent oxidation. |

| Container | Keep in a tightly sealed container. | To prevent moisture absorption and contamination. |

pH-Dependent Stability

The lactone ring of the coumarin scaffold can be susceptible to hydrolysis under basic conditions. A study on the base hydrolysis of 6-aminocoumarin indicated that the benzopyrone ring opens in the presence of a base.[2] The stability of other coumarins has been shown to be significantly affected by pH, with degradation observed at alkaline pH values.[3] It is therefore crucial to maintain a neutral or slightly acidic pH for solutions of this compound to prevent hydrolysis.

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided to prevent chemical degradation.

Experimental Protocols

No specific, validated stability-indicating assay for this compound was found in the reviewed literature. However, a general protocol for assessing the pH-dependent stability of coumarins can be adapted.

General Protocol for pH-Dependent Stability Assessment

This protocol is a generalized methodology based on studies of other coumarins and should be optimized for this compound.[3][4]

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

Materials:

-

This compound

-

HPLC-grade water and methanol

-

Buffers of various pH values (e.g., phosphate, citrate)

-

HPLC or UPLC system with a UV or fluorescence detector

-

pH meter

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

-

Working Solution Preparation: Dilute the stock solution with aqueous buffers to prepare working solutions at the desired final concentration and pH values (e.g., pH 4, 7, 9).

-

Incubation: Incubate the working solutions at a controlled temperature (e.g., ambient or 37 °C), protected from light.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the percentage of the remaining this compound against time for each pH condition to determine the degradation kinetics.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates a recommended workflow for the safe handling and storage of this compound to ensure compound integrity and user safety.

Caption: Workflow for Handling and Storage of this compound.

Generalized Stability Testing Workflow

The diagram below outlines the key steps in a typical experimental workflow for assessing the chemical stability of a compound like this compound.

Caption: Experimental Workflow for Chemical Stability Assessment.

References

- 1. 103264-02-4(6-amino-4-methylchromen-2-one) | Kuujia.com [kuujia.com]

- 2. researchgate.net [researchgate.net]

- 3. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-4-methyl-2H-chromen-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives, specifically those bearing an amino group at the 6-position of the 4-methyl-2H-chromen-2-one scaffold, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, coupled with their fluorescent characteristics, make them attractive targets for drug discovery and the development of molecular probes. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-amino-4-methyl-2H-chromen-2-one and its derivatives. Detailed experimental protocols for key synthetic transformations are provided, along with a structured summary of quantitative data for a range of derivatives. Furthermore, key synthetic and biological pathways are visualized to facilitate a deeper understanding of the underlying chemical and biological processes.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure is typically achieved through a multi-step process, commencing with the formation of the coumarin ring system, followed by the introduction of the amino functionality.

Pechmann Condensation for Coumarin Ring Formation

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[1] For the synthesis of the 4-methylcoumarin backbone, a substituted phenol is reacted with ethyl acetoacetate.

A general workflow for the synthesis of a 4-methylcoumarin precursor is depicted below:

Caption: General workflow for Pechmann condensation.

Introduction of the Amino Group

The most common strategy for introducing the amino group at the 6-position involves the nitration of a pre-formed 4-methylcoumarin, followed by the reduction of the nitro group.

The synthetic pathway from a 4-methylcoumarin precursor to the 6-amino derivative is as follows:

Caption: Synthesis of 6-amino-4-methylcoumarins.

Experimental Protocols

General Procedure for Pechmann Condensation

A simple and efficient method for the preparation of 4-methylcoumarins involves the use of a high-speed mixer ball mill.[2]

Protocol:

-

A mixture of the phenol (e.g., m-aminophenol, 2.84 mmol), ethyl acetoacetate (2.84 mmol), and a catalyst such as InCl₃ (3 mol%) is placed in a stainless steel ball mill jar.[2]

-

The mixture is subjected to high-speed ball milling for a short duration (typically 10-20 minutes) at room temperature.[2]

-

Upon completion, the solid product is collected. For instance, 7-amino-4-methyl-2H-chromen-2-one is obtained as a yellow solid.[2]

Nitration of 4-Methylcoumarin Derivatives

Protocol:

-

The substituted 4-methyl-2H-chromen-2-one is dissolved in concentrated sulfuric acid and cooled in an ice bath.[3]

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature.[3]

-

The reaction mixture is stirred for a specified time and then poured onto crushed ice.[3]

-

The precipitated nitro-coumarin is filtered, washed with water, and can be purified by recrystallization. This process can yield a mixture of 6-nitro and 8-nitro isomers, which may be separated by column chromatography.[3]

Reduction of 6-Nitro-4-methylcoumarin Derivatives

Protocol:

-

To a reaction mixture of Fe powder (31 mmol) and NH₄Cl (15 mmol) in ethanol and water, the 6-nitro-2H-chromen-2-one derivative (7.8 mmol) is added.[4]

-

The reaction mixture is stirred at 80 °C for 4–5 hours.[4]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate.[4]

-

The organic layer is washed with brine, dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the 6-amino-2H-chromen-2-one derivative.[4]

Synthesis of this compound Derivatives

The 6-amino group serves as a versatile handle for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and the formation of Schiff bases.

Synthesis of N-Substituted Derivatives

Protocol for N-alkylation: A mixture of a 4-bromomethyl coumarin derivative and 7-amino-4-methylcoumarin (0.004 mol) in DMSO (15 mL) is stirred at room temperature for 8-12 hours.[5] After completion, the reaction mixture is poured onto crushed ice. The separated solid is filtered, washed with cold ethanol, dried, and recrystallized to yield the N-alkylated product.[5]

Quantitative Data of Selected Derivatives

The following tables summarize the quantitative data for a selection of this compound derivatives and related compounds.

Table 1: Synthesis and Melting Points of 4-Methylcoumarin Derivatives

| Compound | Starting Phenol | Catalyst/Conditions | Yield (%) | Melting Point (°C) | Reference |

| 7-Amino-4-methyl-2H-chromen-2-one | m-Aminophenol | InCl₃, ball mill, 10 min | 92 | 220–224 | [2] |

| 7-Hydroxy-4-methyl-2H-chromen-2-one | Resorcinol | InCl₃, ball mill, 5 min | 95 | - | [2] |

| 7-Methoxy-4-methyl-2H-chromen-2-one | m-Methoxyphenol | InCl₃, ball mill, 20 min | 80 | - | [2] |

| 4-Methyl-2H-chromen-2-one | Phenol | InCl₃, ball mill | - | - | [2] |

Table 2: Characterization Data for Selected this compound Derivatives

| Derivative | Yield (%) | Melting Point (°C) | Key Spectroscopic Data | Reference |

| 6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one | 67 | 140–142 | ¹H NMR (DMSO-d₆): δ 8.69 (s, 1H), 8.32 (d, J = 2.6 Hz, 1H), 8.15 (d, J = 9.6 Hz, 1H), 8.11 (dd, J = 8.9, 2.6 Hz, 1H), 7.62 (d, J = 8.9 Hz, 1H), 6.73 (d, J = 8.9 Hz, 2H), 6.64 (dd, J = 9.2, 4.9 Hz, 3H), 5.72 (t, J = 5.6 Hz, 1H), 4.35 (d, J = 5.6 Hz, 2H), 3.64 (s, 3H). | [4] |

| 6-(4-(((4-bromophenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one | 70 | 207–209 | ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H), 8.32 (d, J = 2.4 Hz, 1H), 8.15 (d, J = 9.6 Hz, 1H), 8.11 (dd, J = 8.9, 2.5 Hz, 1H), 7.62 (d, J = 8.9 Hz, 1H), 7.22 (d, J = 8.8 Hz, 2H), 6.64 (dd, J = 9.2, 4.3 Hz, 3H), 6.44 (t, J = 5.6 Hz, 1H), 4.39 (d, J = 5.7 Hz, 2H). | [4] |

| 6-(4-((mesitylamino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one | 82 | 157–159 | ¹H NMR (DMSO-d₆): δ 8.67 (s, 1H), 8.32 (s, 1H), 8.16 (d, J = 9.5 Hz, 1H), 8.12–8.08 (m, 1H), 7.63 (d, J = 8.8 Hz, 1H), 6.75 (s, 2H), 6.64 (d, J = 9.6 Hz, 1H), 4.19 (s, 2H), 2.22 (s, 6H), 2.15 (s, 3H). | [4] |

| 7-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl) amino]methyl}-2H-chromen-2-one | - | 218-220 | IR (KBr): 3434 (NH), 1712 (C=O), 1698 (C=O) cm⁻¹. ¹H NMR (DMSO-d₆): δ 2.08 (s, 3H), 2.30 (s, 3H), 4.68 (s, 2H), 5.90 (s, 1H, NH), 6.12 (s, 1H), 6.33 (s, 1H), 6.60 (s, 1H), 7.15 (dd, 1H), 7.28 (d, 1H), 7.32 (s, 1H), 7.56 (d, 1H), 7.81 (d, 1H). | [5] |

| 6-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl) amino]methyl}-2H-chromen-2-one | - | 184-186 | IR (KBr): 3346 (NH), 1707 (C=O), 1692 (C=O) cm⁻¹. ¹H NMR (DMSO-d₆): δ 2.28 (s, 3H), 2.83 (s, 3H), 4.63 (s, 2H), 6.02 (s, 1H), 6.12 (s, 1H, NH), 6.34 (s, 1H), 6.65 (s, 1H), 6.96 (s, 1H), 6.99 (t, 1H), 7.04 (dd, 1H), 7.45 (d, 1H), 7.74 (d, 1H). | [5] |

Biological Activity and Signaling Pathways

Certain coumarin derivatives have been shown to modulate cellular signaling pathways, which is of significant interest in drug development. For instance, 6-methylcoumarin has been reported to promote melanogenesis by influencing several key signaling cascades.[6][7]

A simplified representation of the signaling pathways modulated by 6-methylcoumarin is provided below:

Caption: Signaling pathways affected by 6-methylcoumarin.

Conclusion

The this compound scaffold is a valuable platform for the development of novel compounds with diverse applications. The synthetic routes are well-established, allowing for the generation of a wide range of derivatives. The detailed characterization of these compounds is crucial for establishing structure-activity relationships and for advancing their potential use in drug discovery and other scientific fields. This guide provides a foundational resource for researchers and professionals working with this important class of heterocyclic compounds.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Photophysical Properties of 6-Amino-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the absorption and emission spectra of 6-Amino-4-methyl-2H-chromen-2-one, a fluorescent molecule belonging to the coumarin family. Due to the limited availability of specific photophysical data for the 4-methyl substituted compound in the reviewed literature, this guide presents data for the closely related parent compound, 6-aminocoumarin. This information serves as a strong proxy and a valuable starting point for research and development involving this class of molecules.

Core Photophysical Data

The following table summarizes the key absorption and emission spectral data for 6-aminocoumarin in various solvents. These values are critical for understanding the compound's behavior in different chemical environments and for designing experiments that utilize its fluorescent properties.

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |

| n-heptane | 355 | 425 |

| n-decane | 356 | 428 |

| n-hexadecane | 357 | 432 |

| tetrachloromethane | 362 | 452 |

| 1-chloropropane | 362 | 468 |

| 1-chlorobutane | 362 | 465 |

| 1-chlorohexane | 362 | 462 |

| 1-chlorooctane | 362 | 460 |

| 1-chlorodecance | 362 | 459 |

| propanenitrile | 360 | 493 |

| butanenitrile | 360 | 487 |

| hexanenitrile | 360 | 480 |

| octanenitrile | 360 | 476 |

Experimental Protocols

The determination of the absorption and emission spectra of coumarin derivatives involves standardized spectrophotometric techniques. Below are detailed methodologies for these key experiments.

Absorption Spectroscopy

Objective: To determine the wavelength(s) at which this compound absorbs light and to quantify the extent of this absorption.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for absorbance measurements (typically in the µM range, aiming for an absorbance maximum between 0.1 and 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

-

Emission (Fluorescence) Spectroscopy

Objective: To determine the emission spectrum of this compound and its fluorescence quantum yield.

Materials:

-

Solution of this compound (prepared as for absorption spectroscopy)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz fluorescence cuvettes

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.

-

Set the desired emission wavelength range for the scan (e.g., from λ_abs + 10 nm to 700 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Measurement:

-

Record the emission spectrum of the pure solvent to check for background fluorescence.

-

Record the emission spectrum of the sample solution. The peak of this spectrum is the emission maximum (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the quantum yield standard with an absorbance at the excitation wavelength similar to that of the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield (Φ_s) of the sample is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the known quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent compound like this compound.

Unveiling the Spectroscopic Signature: A Guide to the Molar Extinction Coefficient of 6-Amino-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data of Aminomethylcoumarins

To provide a comparative context, the following table summarizes the available spectroscopic data for the related compound, 7-Amino-4-methylcoumarin, and one of its peptide conjugates. This data is essential for applications in quantitative analysis, such as in enzyme-linked assays where the release of the fluorophore is measured.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| 7-Amino-4-methylcoumarin | 354 | Not specified | Ethanol |

| N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin | 354 | 1.78 x 10⁴ | Ethanol |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient of a compound can be experimentally determined using UV-Visible spectrophotometry by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Objective: To determine the molar extinction coefficient (ε) of 6-Amino-4-methyl-2H-chromen-2-one at its wavelength of maximum absorbance (λmax).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or a suitable buffer)

-

Calibrated UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 1-5 mg) using an analytical balance.

-

Dissolve the weighed compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations of the compound. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a range of wavelengths (e.g., 250-500 nm) to determine the wavelength of maximum absorbance (λmax).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared dilutions at the determined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

-

Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.

-

The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Calculation:

The Beer-Lambert Law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration of the compound (mol·L⁻¹)

-

l is the path length of the cuvette (cm)

From the slope of the calibration curve (Absorbance vs. Concentration), the molar extinction coefficient can be directly obtained.

Logical Workflow: Aminomethylcoumarin in Enzyme Activity Assays

Aminomethylcoumarin derivatives are frequently employed as fluorogenic substrates in enzyme activity assays. The following diagram illustrates the general workflow for such an assay.

6-Amino-4-methyl-2H-chromen-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Amino-4-methyl-2H-chromen-2-one, a heterocyclic compound belonging to the coumarin family. Coumarins are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. This document outlines the fundamental chemical information for researchers and professionals engaged in drug discovery and development.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is the precise identification of its structure and internationally recognized nomenclature.

The formal IUPAC name for this compound is 6-amino-4-methylchromen-2-one [1]. The chemical structure consists of a benzopyran-2-one core, which is the characteristic framework of coumarins. Specifically, it is a derivative of 2H-chromen-2-one, featuring a methyl group at the 4th position and an amino group at the 6th position of the bicyclic structure.

Molecular Formula: C₁₀H₉NO₂[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 175.18 g/mol | PubChem[1] |

| IUPAC Name | 6-amino-4-methylchromen-2-one | PubChem[1] |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[1] |

| CAS Number | 103264-02-4 | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

| Complexity | 260 | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

Experimental Protocols

A common approach for the synthesis of similar compounds, such as 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, involves a multi-step process[2]:

-

Pechmann Condensation: Synthesis of the coumarin core, for instance, by reacting a phenol with a β-ketoester under acidic conditions. Modern variations may use milder catalysts like ceric ammonium nitrate (CAN)[2].

-

Nitration: Introduction of a nitro group onto the benzene ring of the coumarin, typically using a nitrating mixture of nitric acid and sulfuric acid at controlled temperatures[2].

-

Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as stannous chloride in hydrochloric acid and ethanol[2].

Note: The above is a generalized workflow and would require optimization for the specific synthesis of this compound. Researchers should consult synthetic chemistry literature for detailed procedures and safety precautions.

Signaling Pathways and Biological Activity

The biological activity of coumarin derivatives is diverse, and they are known to interact with various molecular targets and signaling pathways[2]. While specific signaling pathway diagrams for this compound are not available, the broader class of amino-coumarins has been investigated for several therapeutic applications. For example, some coumarin derivatives are known to inhibit enzymes like DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects, respectively[2].

The amino and methyl substitutions on the coumarin scaffold of this compound suggest that it could be a candidate for screening in various biological assays to determine its potential as a modulator of cellular signaling.

The following diagram illustrates a generalized logical workflow for the investigation of a novel compound like this compound in a drug discovery context.

Caption: A generalized workflow for early-stage drug discovery.

References

The Rise of Aminocoumarins: From Antibiotics to Illuminating Biological Systems

An In-depth Guide to the Discovery, History, and Technical Applications of Aminocoumarin Dyes

Introduction

The aminocoumarin family, a class of natural products and their synthetic derivatives, has carved a unique niche in the annals of scientific discovery. Initially recognized for their potent antibiotic properties, these compounds have evolved into indispensable tools for researchers, illuminating the intricate workings of biological systems with their vibrant fluorescence. This technical guide provides a comprehensive overview of the discovery and history of aminocoumarin dyes, their photophysical properties, and their application in research, with a focus on providing practical experimental details for scientists and drug development professionals.

A Dual Legacy: From Antibiotics to Fluorophores

The story of aminocoumarins begins not in the realm of fluorescence, but in the urgent search for new antibiotics in the mid-20th century.

The Antibiotic Era: Discovery of a DNA Gyrase Inhibitor

In the 1950s, scientists discovered a new class of antibiotics produced by Streptomyces species of soil bacteria.[1] The most prominent among these was Novobiocin , first reported in the mid-1950s and licensed for clinical use under the trade name Albamycin in the 1960s.[2][3] These natural products, including clorobiocin and coumermycin A1, are characterized by a 3-amino-4,7-dihydroxycoumarin moiety.[4] Their potent antibacterial activity stems from their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[1][4] Aminocoumarins act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase, preventing the supercoiling of DNA that is necessary for cell division.[1][4]

The Dawn of a New Light: The Emergence of Fluorescent Dyes

While the antibiotic properties of aminocoumarins were being explored, the inherent fluorescence of the coumarin scaffold did not go unnoticed. The use of coumarins as fluorescent probes dates back to the 19th century.[5] However, it was the strategic modification of the coumarin core, particularly the introduction of an amino group at the 7-position, that unlocked their potential as superior fluorescent dyes. These 7-aminocoumarin derivatives exhibit significantly improved photophysical properties compared to their hydroxylated counterparts, including a red-shift in their emission spectra, a wider pH working range, and enhanced photostability.[6] This paved the way for their widespread adoption as fluorescent labels and probes in a multitude of biological applications.

A timeline of key developments in the history of aminocoumarin discovery and applications is presented below:

| Era | Key Developments | Approximate Timeframe |

| Antibiotic Discovery | Isolation of novobiocin from Streptomyces niveus. | Mid-1950s |

| Elucidation of the mechanism of action as DNA gyrase inhibitors. | 1960s-1970s | |

| Fluorescent Probe Development | Recognition of the fluorescent properties of the coumarin scaffold. | Early 20th Century |

| Synthesis and characterization of 7-aminocoumarin derivatives with enhanced photophysical properties. | 1970s-1980s | |

| Modern Applications | Widespread use as fluorescent labels for biomolecules. | 1990s-Present |

| Development of sophisticated aminocoumarin-based biosensors for enzyme activity and cellular imaging. | 2000s-Present |

Photophysical Properties of Aminocoumarin Dyes

The utility of aminocoumarin dyes in research is intrinsically linked to their excellent photophysical properties. Key parameters include their absorption and emission maxima, molar extinction coefficients, quantum yields, and fluorescence lifetimes.

| Aminocoumarin Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Solvent |

| 7-Amino-4-methylcoumarin (AMC) | 350 | 440-460 | ~19,000 | ~0.6 | Ethanol |

| 7-Diethylamino-4-methylcoumarin | 373 | 434 | 24,500 | 0.49 | Ethanol |

| 7-Amino-4-(trifluoromethyl)coumarin | 385 | 505 | 22,000 | 0.02 | Methanol |

| Coumarin 1 | 373 | 450 | 25,000 | 0.73 | Ethanol |

| Coumarin 102 | 400 | 480 | 30,000 | 0.98 | Ethanol |

Note: Photophysical properties of dyes are highly solvent-dependent. The values presented here are representative and may vary with the experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common aminocoumarin dye and the characterization of its fluorescent properties.

Synthesis of 7-Amino-4-methylcoumarin (AMC) via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins.

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Carefully add concentrated sulfuric acid to a flask cooled in an ice bath.

-

Slowly add m-aminophenol to the cold sulfuric acid with constant stirring until it is completely dissolved.

-

To this mixture, add ethyl acetoacetate dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at 60-70°C for 3-4 hours.

-

Pour the reaction mixture onto crushed ice. A solid precipitate of 7-amino-4-methylcoumarin will form.

-

Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard of known quantum yield.

Materials:

-

Aminocoumarin dye solution of unknown quantum yield

-

Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the aminocoumarin dye and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the aminocoumarin dye and the standard. The plots should be linear.

-

Calculate the quantum yield of the aminocoumarin dye using the following equation:

Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ_F is the fluorescence quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Visualizing Biological Processes with Aminocoumarin Dyes

The unique properties of aminocoumarin dyes make them powerful tools for visualizing and quantifying biological processes.

Probing Enzyme Activity

Aminocoumarin dyes are frequently used to design "turn-on" fluorescent probes for detecting enzyme activity.[7] In these probes, the aminocoumarin is linked to a substrate for the enzyme of interest, which quenches its fluorescence. Upon enzymatic cleavage of the substrate, the free aminocoumarin is released, resulting in a significant increase in fluorescence.

References

- 1. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting aminocoumarins for the treatment of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The aminocoumarins: biosynthesis and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of 6-Amino-4-methyl-2H-chromen-2-one: A Whitepaper for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the physicochemical and electronic properties of 6-Amino-4-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. While extensive research has been conducted on various derivatives of this core structure, this paper focuses on the application of established computational protocols to the parent molecule, offering a foundational understanding for further drug design and development.

Introduction

This compound belongs to the coumarin family, a class of compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1] Understanding the fundamental electronic and structural properties of this core scaffold is paramount for the rational design of novel therapeutic agents with enhanced efficacy and specificity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools in elucidating these properties, providing insights that are often complementary to experimental data.

This whitepaper details the standard computational workflows, theoretical parameters, and expected outcomes from a comprehensive in-silico analysis of this compound.

Computational Methodology

The theoretical investigation of this compound involves a multi-step computational workflow, beginning with geometry optimization and culminating in the calculation of various electronic and spectroscopic properties.

Geometry Optimization

The initial and most critical step is the optimization of the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is typically achieved using DFT methods.

Experimental Protocol:

-

Initial Structure: The 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

Quantum Chemical Calculation: The structure is then optimized at a higher level of theory. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G++(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

The logical workflow for geometry optimization and subsequent property calculations is illustrated in the diagram below.

Calculated Molecular Properties

Following geometry optimization, a range of molecular properties can be calculated to understand the electronic nature, reactivity, and spectroscopic signatures of this compound.

Structural Parameters

The optimized geometry provides precise information on bond lengths and bond angles. These parameters are crucial for understanding the molecule's conformation and can be compared with experimental X-ray crystallography data if available.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Length | C2=O8 | Value |

| Bond Length | C6-N11 | Value |

| Bond Length | C4-C10 | Value |

| Bond Angle | O1-C2-C3 | Value |

| Bond Angle | C5-C6-N11 | Value |

| Dihedral Angle | C3-C4-C4a-C8a | Value |

| Note: The table presents a selection of key parameters. A full analysis would include all bond lengths, angles, and dihedral angles. |

Electronic Properties

The electronic properties of a molecule are fundamental to its chemical reactivity and biological activity.

Experimental Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity.

| Property | Calculated Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Ionization Potential | Value | eV |

| Electron Affinity | Value | eV |

The relationship between key electronic properties is depicted in the following diagram.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can be used to interpret and validate experimental findings.

Experimental Protocol:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). The calculations provide the excitation energies and oscillator strengths for the electronic transitions.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts for ¹H and ¹³C NMR spectra.

| Spectroscopic Property | Calculated Value | Experimental Value (if available) |

| λmax (UV-Vis) | Value nm | Value nm |

| ¹³C Chemical Shift (C2) | Value ppm | Value ppm |

| ¹³C Chemical Shift (C6) | Value ppm | Value ppm |

| ¹H Chemical Shift (H5) | Value ppm | Value ppm |

| ¹H Chemical Shift (-NH₂) | Value ppm | Value ppm |

Application in Drug Development

The theoretical data generated for this compound serves as a critical foundation for various stages of drug development:

-

Lead Optimization: Understanding the electronic properties allows for targeted modifications to the core structure to enhance biological activity and improve pharmacokinetic profiles.

-

Structure-Activity Relationship (SAR) Studies: Theoretical descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of novel derivatives.

-

Molecular Docking: The optimized 3D structure is the starting point for molecular docking simulations to predict the binding affinity and orientation of the molecule within the active site of a biological target.[2]

The logical flow from theoretical calculations to drug discovery applications is shown below.

Conclusion

This technical guide has outlined the standard and robust computational methodologies for the theoretical characterization of this compound. The application of DFT and related methods provides invaluable insights into the structural, electronic, and spectroscopic properties of this important coumarin derivative. The data and workflows presented herein serve as a foundational resource for researchers and scientists engaged in the design and development of novel coumarin-based therapeutic agents. The integration of these theoretical approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of promising drug candidates.

References

Methodological & Application

Application Notes and Protocols for 6-Amino-4-methyl-2H-chromen-2-one in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methyl-2H-chromen-2-one, a derivative of coumarin, is a fluorescent compound with potential applications in cellular imaging and fluorescence microscopy. Its chemical structure, featuring an amino group as an electron-donating substituent on the coumarin backbone, gives rise to its fluorescent properties. This document provides an overview of its characteristics and a generalized protocol for its use in fluorescence microscopy, based on the well-established applications of its isomer, 7-Amino-4-methylcoumarin (AMC). Due to the limited availability of specific data for the 6-amino isomer, the provided protocols should be considered a starting point for experimental optimization.

Physicochemical and Photophysical Properties

| Property | This compound (Predicted/Inferred) | 7-Amino-4-methylcoumarin (AMC) (Reference) |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol | 175.18 g/mol [1] |

| Excitation Maximum (λex) | ~330 nm | ~344-365 nm[1][2] |

| Emission Maximum (λem) | ~460 nm | ~440 nm[1][2] |

| Molar Extinction Coefficient (ε) | Data not available | ~1.9 x 10⁴ M⁻¹cm⁻¹ (for AMCA)[3] |

| Quantum Yield (Φ) | Data not available | High, but specific value not consistently reported. |

| Solubility | Soluble in DMSO, DMF, and acetone.[2][4] | Soluble in DMSO (10 mg/mL), DMF, and acetone (10 mg/mL).[2][4] |

| Appearance | Likely a pale cream to yellow powder. | Pale cream to cream to yellow powder.[5] |